molecular formula C17H22N6O4 B6497054 methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 1014031-26-5

methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Cat. No.: B6497054
CAS No.: 1014031-26-5
M. Wt: 374.4 g/mol
InChI Key: ZYBXDPOKMBGJIN-UHFFFAOYSA-N
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Description

Methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a complex organic compound that features a pyrazole and purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and purine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyrazole-purine compounds .

Scientific Research Applications

Methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function and thereby influencing cellular pathways .

Biological Activity

Methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C17H22N6O4
Molecular Weight 374.401 g/mol
IUPAC Name This compound
CAS Number Not specified in sources

Synthesis

The synthesis of this compound involves a series of chemical reactions that typically include the cyclocondensation of pyrazole derivatives with purine derivatives. The specific synthetic pathways can vary based on the substituents and conditions used.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus .

The antimicrobial activity is often assessed using the well diffusion method to determine the zone of inhibition. A study found that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against fungal strains like Aspergillus niger .

Anti-inflammatory and Anticancer Activities

Pyrazole derivatives are also being explored for their anti-inflammatory and anticancer properties. Some studies have highlighted their role as apoptosis inducers and their potential in treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Antimicrobial Screening : A series of synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions showed enhanced activity against P. mirabilis and S. aureus, suggesting a structure–activity relationship .
  • Anticancer Potential : Another study focused on the anticancer properties of pyrazole derivatives demonstrated that certain compounds could inhibit cancer cell proliferation effectively when compared to standard chemotherapeutic agents .

Properties

IUPAC Name

methyl 2-[8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4/c1-6-10-8-11(7-2)23(19-10)16-18-14-13(20(16)3)15(25)22(9-12(24)27-5)17(26)21(14)4/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXDPOKMBGJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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